Cas no 85797-12-2 (2-(dimethoxymethyl)-10,12,13a-trihydroxy-7-methoxy-5-methyl-11-oxo-3a,8,9,10,11,13a-hexahydro-4H-spiro[2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromene-1,2'-oxiran]-8-yl 4-O-acetyl-2,6-dideoxy-3-C-methylhexopyranoside)
![2-(dimethoxymethyl)-10,12,13a-trihydroxy-7-methoxy-5-methyl-11-oxo-3a,8,9,10,11,13a-hexahydro-4H-spiro[2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromene-1,2'-oxiran]-8-yl 4-O-acetyl-2,6-dideoxy-3-C-methylhexopyranoside structure](https://de.kuujia.com/scimg/cas/85797-12-2x500.png)
85797-12-2 structure
Produktname:2-(dimethoxymethyl)-10,12,13a-trihydroxy-7-methoxy-5-methyl-11-oxo-3a,8,9,10,11,13a-hexahydro-4H-spiro[2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromene-1,2'-oxiran]-8-yl 4-O-acetyl-2,6-dideoxy-3-C-methylhexopyranoside
2-(dimethoxymethyl)-10,12,13a-trihydroxy-7-methoxy-5-methyl-11-oxo-3a,8,9,10,11,13a-hexahydro-4H-spiro[2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromene-1,2'-oxiran]-8-yl 4-O-acetyl-2,6-dideoxy-3-C-methylhexopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2-(dimethoxymethyl)-10,12,13a-trihydroxy-7-methoxy-5-methyl-11-oxo-3a,8,9,10,11,13a-hexahydro-4H-spiro[2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromene-1,2'-oxiran]-8-yl 4-O-acetyl-2,6-dideoxy-3-C-methylhexopyranoside
- LogP
- 2-(dimethoxymethyl)-10,12,13a-trihydroxy-7-methoxy-5-methyl-11-oxo-3a,8,9,10,11,13a-hexahydro-4H-spiro[2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromene-1,2'-oxiran]-8-yl 4-O-acetyl-2,6-dideoxy-3-C-methylhex
- AC1MIIHS
- Trioxacarcin A(sub 1)
- 2-(Dimethoxymethyl)-10,12,13a-trihydroxy-7-methoxy-5-methyl-11-oxo-3a,8,9,10,11,13a-hexahydro-2H,4H-spiro[2,4-epoxyanthra[1,2-b]furo[2,3-e]pyran-1,2'-oxiran]-8-yl 4-O-acetyl-2,6-dideoxy-3-C-methylhexopyranoside
- Antibiotic DC 45A(sub 1)
- Trioxacarcin A, 13-O-de(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranoxyl)-
- DC-45 A(sub 1)
- DTXSID501006381
- 13-O-De(4-C-acetyl-2,6-dideoxy-alpha-L-xylo-hexopyranoxyl)trioxacarcin A
- 85797-12-2
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- Inchi: InChI=1S/C34H40O16/c1-12-8-15-20(26-19(12)27-29-33(40,48-26)32(11-44-32)34(49-27,50-29)30(42-6)43-7)24(38)22-21(25(15)41-5)17(9-16(36)23(22)37)47-18-10-31(4,39)28(13(2)45-18)46-14(3)35/h8,13,16-18,27-30,36,38-40H,9-11H2,1-7H3
- InChI-Schlüssel: UVQUFAKGLOZQJM-UHFFFAOYSA-N
- Lächelt: COC(OC)C12OC3C(O1)C(O)(Oc1c3c(C)cc3c(OC)c4C(CC(O)C(=O)c4c(O)c13)OC1CC(C)(O)C(OC(C)=O)C(C)O1)C21CO1
Berechnete Eigenschaften
- Genaue Masse: 704.23163518g/mol
- Monoisotopenmasse: 704.23163518g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 50
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1380
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 11
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 211Ų
- XLogP3: 0.3
2-(dimethoxymethyl)-10,12,13a-trihydroxy-7-methoxy-5-methyl-11-oxo-3a,8,9,10,11,13a-hexahydro-4H-spiro[2,4-epoxyfuro[3,2-b]naphtho[2,3-h]chromene-1,2'-oxiran]-8-yl 4-O-acetyl-2,6-dideoxy-3-C-methylhexopyranoside Verwandte Literatur
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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